REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[CH2:9]([O:11][C:12](=[O:19])[CH2:13][C:14](OCC)=N)[CH3:10]>C(O)(=O)C>[CH2:9]([O:11][C:12](=[O:19])[CH2:13][C:14]1[NH:8][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[N:7]=1)[CH3:10]
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=N)OCC)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at refluxing for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residual solution was poured into ice water
|
Type
|
CUSTOM
|
Details
|
a solid was isolated
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a little amount of ethanol, and drying
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=NC2=C(N1)C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |